[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride
Overview
Description
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.
Introduction of the ethyl group: Ethylation of the isoxazole ring can be performed using ethylating agents such as ethyl iodide or ethyl bromide.
Attachment of the amine group: The amine group can be introduced through nucleophilic substitution reactions.
Conversion to hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives of the isoxazole ring.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can be compared with other isoxazole derivatives and similar compounds:
Isoxazole derivatives: These compounds share the isoxazole ring structure but may differ in the substituents attached to the ring.
Other amine hydrochlorides: Similar compounds may have different heterocyclic rings or different substituents on the amine group.
The uniqueness of this compound lies in its specific combination of the ethyl group and the isoxazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-5-3-6(4-7)9-8-5;/h6H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPLKQLABUGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-97-6 | |
Record name | 5-Isoxazolemethanamine, 3-ethyl-4,5-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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